3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
3-(Methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative featuring two sulfonyl substituents: a methylsulfonyl group on the benzamide ring and a phenylsulfonylmethyl group on the oxadiazole moiety. While direct data on its synthesis or biological activity is absent in the provided evidence, comparisons with structurally related compounds (e.g., LMM5, compounds 7c–7f, and compounds 18–26) allow inferences about its behavior.
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-27(22,23)14-9-5-6-12(10-14)16(21)18-17-20-19-15(26-17)11-28(24,25)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPQIUJJXMQJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The phenylsulfonylmethyl group can be introduced via a sulfonylation reaction, and the final benzamide structure is achieved through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of continuous flow systems to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 1,3,4-oxadiazole scaffold is a common feature in the compounds below, but substituent variations significantly alter their properties:
Key Observations :
- The target compound’s dual sulfonyl groups contrast with single sulfonyl or sulfamoyl substituents in LMM5/LMM11, which may enhance electronegativity and hydrogen-bonding capacity .
- Compounds with thioether or methoxy groups (e.g., 7c, 18, 22) exhibit lower molecular weights (375–383 g/mol), while sulfonyl/sulfamoyl analogs (e.g., LMM5) exceed 500 g/mol, suggesting the target compound may have higher lipophilicity .
Physicochemical Properties
Key Observations :
Key Observations :
- General Procedure B (using carboxylic acids, oxalic anhydride, and 4B molecular sieves) achieves moderate yields (24–60%) for analogs with aromatic/heteroaromatic substituents .
- The target compound’s synthesis might require sulfonylation steps similar to LMM5/LMM11, which are commercially sourced but synthesized via sulfamoyl coupling .
Biological Activity
3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including a benzamide backbone and a 1,3,4-oxadiazole moiety. This compound exhibits potential biological activities due to the presence of various functional groups such as sulfonamide and oxadiazole. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties.
- Anticancer Activity : The oxadiazole ring has been associated with anticancer effects.
- Enzyme Inhibition : This compound may act as an enzyme inhibitor due to its structural characteristics.
Antimicrobial Activity
Studies have shown that compounds containing sulfonamide groups exhibit significant antibacterial activity. For instance, a recent study indicated that derivatives of sulfonamides could inhibit bacterial growth effectively. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives possess anticancer properties. For example, a study reported that compounds similar to this compound showed promising results against various cancer cell lines with IC50 values indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
Enzyme Inhibition
The compound has been identified as a selective inhibitor of carbonic anhydrase II (CA II), which is involved in various physiological processes including acid-base balance and respiration. A study involving intraperitoneal administration in animal models demonstrated its effectiveness in inhibiting CA II activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial colonies at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Properties
A series of in vitro assays were conducted on human lung cancer cell lines (A549, HCC827). The results showed that the compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Metabolite Identification
Metabolite studies using HPLC-MS/MS have identified several biotransformation products of the compound:
| Metabolite | Structure | Detection Method |
|---|---|---|
| M1 | N-hydroxy derivative | HPLC-MS/MS |
| M2 | Hydroxymethyl derivative | HPLC-MS/MS |
| M3 | Benzenesulfonic acid derivative | HPLC-MS/MS |
These metabolites were synthesized and characterized to confirm their structures through NMR spectroscopy and mass spectrometry.
Q & A
Q. What are the key synthetic pathways for 3-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole core via cyclization of a hydrazide intermediate with cyanogen bromide (e.g., conversion of 4-chlorophenylhydrazide to 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) .
- Step 2 : Coupling of the oxadiazole amine with 3-(methylsulfonyl)benzoyl chloride under basic conditions (e.g., sodium hydride in dry THF) to form the benzamide linkage .
- Step 3 : Sulfonation of the methyl group using phenylsulfonyl chloride in the presence of a catalyst like DMAP . Table 1: Example Reaction Conditions
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 1 | BrCN, MeOH, 0°C | 65–70 | |
| 2 | NaH, THF, 60°C | 50–55 | |
| 3 | PhSO₂Cl, DMAP | 40–45 |
Q. What structural features influence the compound’s biological activity?
The compound’s bioactivity is attributed to:
- Oxadiazole ring : Enhances metabolic stability and hydrogen-bonding interactions with biological targets.
- Sulfonyl groups : Increase solubility and modulate electronic properties, affecting receptor binding .
- Benzamide moiety : Provides a rigid scaffold for target engagement (e.g., enzyme inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in:
- Purity : Use HPLC (>95% purity) and mass spectrometry to verify compound integrity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls .
- Structural analogs : Compare activity against derivatives (e.g., replacing phenylsulfonyl with methylsulfanyl groups) to isolate functional group contributions . Methodological Tip: Validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .
Q. What strategies optimize the coupling reaction yield during synthesis?
Key optimizations include:
- Catalyst screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent selection : Use DMF instead of THF to improve solubility of intermediates .
- Temperature control : Gradual heating (40°C → 80°C) prevents decomposition of sensitive intermediates . Table 2: Yield Optimization Case Study
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 60 | 55 |
| K₂CO₃ | DMF | 80 | 72 |
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Docking studies : Use software like AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR) .
- QSAR models : Correlate substituent electronegativity (e.g., –SO₂CH₃ vs. –SO₂Ph) with IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify persistent interactions .
Methodological Considerations
Q. What analytical techniques confirm the compound’s structural integrity?
- NMR : ¹H/¹³C NMR to verify sulfonyl and benzamide proton environments (e.g., δ 8.1–8.3 ppm for aromatic protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 476.08) .
- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic C2 space group) .
Q. How to evaluate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy at λ = 270 nm .
- Plasma stability : Assess half-life in human plasma using LC-MS/MS, with <20% degradation after 24 h indicating suitability for in vivo studies .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others show no effect?
Potential factors:
- Dosage discrepancies : Effective concentrations (e.g., IC₅₀ = 10 µM vs. 50 µM) may vary due to cell permeability differences .
- Target selectivity : Off-target effects (e.g., COX-2 inhibition) might mask primary mechanisms .
- Metabolic inactivation : Liver microsome assays can identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
